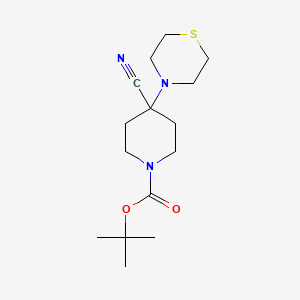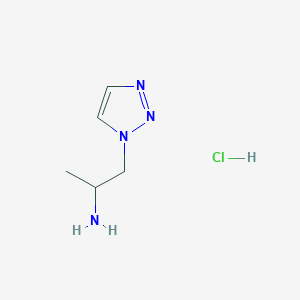
1-(3-Fluoropropyl)azetidin-3-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of 1-(3-fluoropropyl)azetidin-3-ol oxalate molecule . High-quality images of 3D molecular structure, molecular surfaces, and molecular orbitals of 1-(3-fluoropropyl)azetidin-3-ol oxalate have been created .Applications De Recherche Scientifique
Chemical Transformations and Synthesis : A study by Mollet, D’hooghe, and de Kimpe (2011) explored the transformation of trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting the reactivity and potential for creating novel compounds (Mollet, D’hooghe, & de Kimpe, 2011).
Cholesterol Absorption Inhibition : Rosenblum et al. (1998) discovered a potent, orally active inhibitor of cholesterol absorption, a compound derived from the azetidinone class, indicating its potential in treating cholesterol-related conditions (Rosenblum et al., 1998).
Synthesis Optimization for Industrial Applications : Reddy et al. (2011) emphasized an optimized process for synthesizing 1-Benzylazetidin-3-ol, an important intermediate for substituted Azetidine, demonstrating the industrial relevance of these compounds (Reddy et al., 2011).
Antibacterial Agents : Frigola et al. (1994) synthesized 7-azetidinylquinolones with significant in vitro activity against Gram-positive and Gram-negative bacteria, showcasing the antibacterial potential of azetidinyl derivatives (Frigola et al., 1994).
Drug Design and Development : Dubois, Lazaridou, Choi, Mousseau, and Bull (2019) reported on the synthesis of 3-Aryl-3-Sulfanyl Azetidines via an Fe-catalyzed thiol alkylation, contributing to drug discovery programs (Dubois et al., 2019).
Fluorine Chemistry : Alvernhe, Laurent, Touhami, Bartnik, and Mloston (1985) studied the action of acid fluorhydrique on aza-1 bicyclo alkanes to form 3-fluoro azetidines, highlighting the role of fluorine in chemical transformations (Alvernhe et al., 1985).
Safety And Hazards
Orientations Futures
The addition of fluorine to the molecular structure of compounds like AZD9833, a clinical candidate, has been studied for its effects on lipophilicity, permeability, and metabolism . This suggests that fluorinated analogues of compounds like 1-(3-Fluoropropyl)azetidin-3-ol could be a future direction for research.
Propriétés
IUPAC Name |
1-(3-fluoropropyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDFXJUKLOZIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropropyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)






![methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1449173.png)



